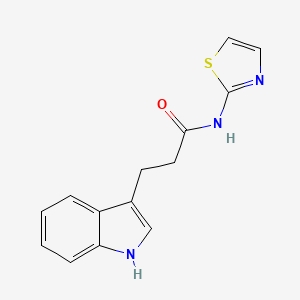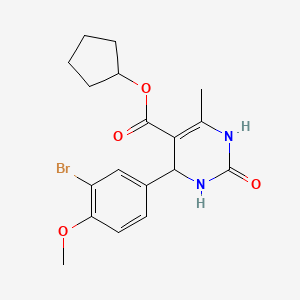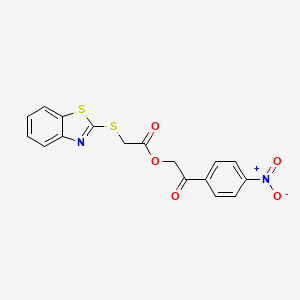
3-(1H-indol-3-yl)-N-1,3-thiazol-2-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-indol-3-yl)-N-1,3-thiazol-2-ylpropanamide, also known as ITZ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. ITZ belongs to the class of thiazole compounds, which are known to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Wirkmechanismus
The exact mechanism of action of 3-(1H-indol-3-yl)-N-1,3-thiazol-2-ylpropanamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(1H-indol-3-yl)-N-1,3-thiazol-2-ylpropanamide has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress, which contributes to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
3-(1H-indol-3-yl)-N-1,3-thiazol-2-ylpropanamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing DNA damage and inhibiting DNA repair mechanisms. 3-(1H-indol-3-yl)-N-1,3-thiazol-2-ylpropanamide has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which contribute to its antioxidant properties. Additionally, 3-(1H-indol-3-yl)-N-1,3-thiazol-2-ylpropanamide has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(1H-indol-3-yl)-N-1,3-thiazol-2-ylpropanamide in lab experiments is its high purity and good yield obtained through the synthesis method. 3-(1H-indol-3-yl)-N-1,3-thiazol-2-ylpropanamide has also been shown to possess various biological activities, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using 3-(1H-indol-3-yl)-N-1,3-thiazol-2-ylpropanamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(1H-indol-3-yl)-N-1,3-thiazol-2-ylpropanamide. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the exact mechanism of action of 3-(1H-indol-3-yl)-N-1,3-thiazol-2-ylpropanamide and its potential side effects. Additionally, the development of more efficient synthesis methods and the modification of the chemical structure of 3-(1H-indol-3-yl)-N-1,3-thiazol-2-ylpropanamide may improve its bioavailability and efficacy.
In conclusion, 3-(1H-indol-3-yl)-N-1,3-thiazol-2-ylpropanamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-(1H-indol-3-yl)-N-1,3-thiazol-2-ylpropanamide as a therapeutic agent for the treatment of various diseases.
Synthesemethoden
The synthesis of 3-(1H-indol-3-yl)-N-1,3-thiazol-2-ylpropanamide involves the reaction of 2-aminothiazole with indole-3-carboxaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with propanoyl chloride to obtain 3-(1H-indol-3-yl)-N-1,3-thiazol-2-ylpropanamide. This method has been reported to yield a high purity of 3-(1H-indol-3-yl)-N-1,3-thiazol-2-ylpropanamide with a good yield.
Wissenschaftliche Forschungsanwendungen
3-(1H-indol-3-yl)-N-1,3-thiazol-2-ylpropanamide has been extensively studied for its potential therapeutic properties. It has been reported to possess anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. 3-(1H-indol-3-yl)-N-1,3-thiazol-2-ylpropanamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. Additionally, 3-(1H-indol-3-yl)-N-1,3-thiazol-2-ylpropanamide has been reported to possess antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-13(17-14-15-7-8-19-14)6-5-10-9-16-12-4-2-1-3-11(10)12/h1-4,7-9,16H,5-6H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJMXXCNRGEGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(isopropylthio)butoxy]-2,4-dimethylbenzene](/img/structure/B4883373.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4883377.png)


![1-acetyl-17-(3-bromo-4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4883394.png)
![1-(4-butoxyphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4883405.png)

![1-cyclohexyl-2-(1-methyl-4-piperidinyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B4883414.png)
![4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4883415.png)
![N-[3-(4-{[3-(1H-1,2,3-benzotriazol-1-yl)propyl]amino}-1-piperidinyl)phenyl]-4-phenylbutanamide](/img/structure/B4883421.png)
![2-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4883428.png)
![{4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B4883437.png)
![N-[4-acetyl-5-(3,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4883440.png)